Marimastat

Description

Used in the treatment of cancer, Marmiastat is an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor it limits the growth and production of blood vessels. As an antimetatstatic agent it prevents malignant cells from breaching the basement membranes.

This compound is an orally-active synthetic hydroxamate with potential antineoplastic activity. this compound covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a matrix metalloproteinase inhibitor active in patients with advanced carcinoma of the pancreas, prostate, or ovary

Properties

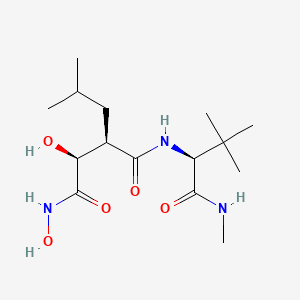

IUPAC Name |

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165524 | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e+00 g/L | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154039-60-8 | |

| Record name | Marimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marimastat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Marimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Executive Summary

Marimastat (BB-2516) is a potent, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a synthetic hydroxamate-based compound, it functions by chelating the zinc ion essential for the catalytic activity of MMPs.[1] This inhibition curtails the degradation of the extracellular matrix (ECM), a critical process in tumor growth, angiogenesis, and metastasis.[2] While extensive clinical trials in oncology have yielded mixed results, largely due to dose-limiting musculoskeletal toxicity, this compound remains a valuable tool in preclinical research for elucidating the roles of MMPs in various physiological and pathological processes.[3][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory profile, relevant signaling pathways, and key experimental protocols.

Mechanism of Action

This compound is a peptidomimetic compound that acts as a competitive, reversible inhibitor of MMPs.[5] Its mechanism of action is centered on its hydroxamate group (-CONHOH), which mimics the peptide structure of natural MMP substrates.[1][2] This hydroxamate moiety chelates the Zn2+ ion within the active site of MMPs, rendering the enzymes catalytically inactive.[1]

By inhibiting a wide range of MMPs, this compound effectively blocks the degradation of various ECM components, such as collagen and gelatin. This has several downstream anti-cancer effects:

-

Anti-Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth, requires the remodeling of the ECM by MMPs to allow for endothelial cell migration. This compound's inhibition of MMPs restricts this process, thereby limiting the tumor's blood supply.[2][6]

-

Anti-Metastasis: The invasion of surrounding tissues and the intravasation and extravasation of tumor cells during metastasis are heavily reliant on the proteolytic activity of MMPs to break down basement membranes.[2] this compound's action helps to maintain the integrity of these barriers, thus preventing the spread of malignant cells.[2][6]

Quantitative Data: Inhibitory Profile

This compound exhibits potent inhibitory activity against a variety of MMPs, with IC50 values typically in the low nanomolar range. The following table summarizes its inhibitory profile based on published data.

| MMP Target | IC50 (nM) |

| MMP-1 (Interstitial Collagenase) | 5[6][7][8][9] |

| MMP-2 (Gelatinase A) | 6[5][6][7][8][9] |

| MMP-3 (Stromelysin-1) | 230[5][10] |

| MMP-7 (Matrilysin) | 13[7][8][9], 16[5][10] |

| MMP-9 (Gelatinase B) | 3[6][7][8][9] |

| MMP-12 (Metalloelastase) | 5[5] |

| MMP-14 (MT1-MMP) | 9[6][7][8][9] |

Involvement in Signaling Pathways

The activity of MMPs is intricately linked to various signaling pathways that control cell growth, differentiation, and survival. By inhibiting MMPs, this compound can modulate these pathways. One notable example is the Notch signaling pathway .

In certain cellular contexts, such as neural progenitor cells, treatment with this compound has been shown to down-regulate the expression of Notch target genes like Hes1 and Hes5.[11][12] This suggests that MMP activity is involved in the processing or availability of components of the Notch pathway. The inhibition of this pathway by this compound has been linked to promoting neuronal differentiation.[11][12][13]

Caption: this compound's inhibition of MMPs can downregulate Notch signaling.

Experimental Protocols

Fluorogenic MMP Inhibition Assay (FRET-based)

This protocol outlines a general procedure for screening MMP inhibitors like this compound using a fluorescence resonance energy transfer (FRET) substrate.

Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

-

FRET-based MMP substrate

-

Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MMP enzyme to the desired working concentration in cold assay buffer.

-

Prepare a stock solution of this compound and create a serial dilution series in assay buffer.

-

Dilute the FRET substrate in assay buffer to the final working concentration.

-

-

Assay Setup:

-

In the 96-well plate, add assay buffer to all wells.

-

Add the serially diluted this compound or control vehicle to the appropriate wells.

-

Include a "no enzyme" control (substrate only) and a "no inhibitor" control (enzyme and substrate).

-

Add the diluted MMP enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the FRET substrate to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for a FRET-based MMP inhibition assay.

Clinical Development and Research Applications

This compound was one of the first orally bioavailable MMP inhibitors to enter clinical trials for various cancers, including pancreatic, gastric, and lung cancer.[4][14][15] While it demonstrated good oral bioavailability, its clinical efficacy was often modest and did not consistently translate into improved survival in Phase III trials.[4][16]

A significant challenge in the clinical development of this compound and other broad-spectrum MMP inhibitors has been the emergence of dose-limiting musculoskeletal toxicity, characterized by joint and muscle pain.[3][4] This adverse effect is thought to be an on-target effect resulting from the inhibition of MMPs involved in normal tissue turnover.

Despite its setbacks in pivotal clinical trials, this compound continues to be widely used as a research tool to investigate the roles of MMPs in a multitude of biological processes beyond cancer, including inflammation, wound healing, and neurological disorders.[11][13][17]

Caption: Logical relationship of this compound's action and outcomes.

Conclusion

This compound is a seminal molecule in the field of MMP inhibition. Its broad-spectrum activity and oral bioavailability have made it an invaluable asset for dissecting the complex roles of matrix metalloproteinases in health and disease. While its clinical utility in oncology has been hampered by a narrow therapeutic window, the knowledge gained from this compound studies has profoundly influenced the development of more selective second and third-generation MMP inhibitors. It continues to serve as a critical reference compound and a powerful tool for researchers in drug development and the life sciences.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]

- 8. tocris.com [tocris.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. | Sigma-Aldrich [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. Randomized phase III trial of this compound versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Metalloproteinase Inhibition in a Murine Model of Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Marimastat's Targeted Inhibition of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Marimastat (BB-2516), a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It details its mechanism of action, quantitative inhibition profile against various MMP subtypes, and the downstream biological consequences. Furthermore, this guide outlines key experimental protocols used to characterize its inhibitory activity.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, they are involved in processes like wound healing, tissue morphogenesis, and development.[2] However, elevated MMP activity is implicated in numerous pathological conditions, including cancer, where they facilitate tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM, which acts as a physical barrier.[2][3]

This compound is a synthetic, orally bioavailable, broad-spectrum MMP inhibitor that was among the first of its class to enter clinical trials for oncology.[4][5][6] It is a peptidomimetic hydroxamate that shows potent, reversible inhibition of several MMPs at nanomolar concentrations.[4][7]

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. Its chemical structure features a collagen-mimicking peptide backbone and a hydroxamate group (-CONHOH).[6][8] This hydroxamate moiety acts as a powerful chelating agent for the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site.[6][8] By binding tightly to this essential zinc ion, this compound effectively blocks the active site and prevents the binding and subsequent degradation of natural MMP substrates, such as collagen and other ECM components.[3]

Quantitative Inhibition Profile

This compound exhibits potent inhibitory activity against a wide range of MMPs. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range, indicating high-affinity binding. However, its potency varies among the different MMP subtypes.

Table 1: this compound IC50 Values for Key Matrix Metalloproteinases

| MMP Subtype | Common Name | IC50 (nM) | References |

| MMP-1 | Interstitial Collagenase | 5 | [7][8][9] |

| MMP-2 | Gelatinase A | 6 | [7][8][9] |

| MMP-3 | Stromelysin-1 | 230 | [7][10] |

| MMP-7 | Matrilysin | 13 - 16 | [7][8][9][10] |

| MMP-8 | Neutrophil Collagenase | 0.14 | [11] |

| MMP-9 | Gelatinase B | 3 | [7][8][9] |

| MMP-12 | Macrophage Metalloelastase | 0.26 - 5 | [7][11] |

| MMP-13 | Collagenase 3 | 0.7 | [11] |

| MMP-14 | MT1-MMP | 9 | [8][9] |

| MMP-15 | MT2-MMP | 1.01 | [11] |

| MMP-16 | MT3-MMP | 0.5 | [11] |

| MMP-24 | MT5-MMP | 0.8 | [11] |

Note: IC50 values can vary slightly between studies due to different experimental conditions.

Biological Consequences and Signaling Pathways

By inhibiting MMPs, this compound disrupts key pathological processes, particularly in oncology. The degradation of the basement membrane and ECM is a critical step for tumor cells to invade surrounding tissues and to metastasize to distant organs. MMPs also play a significant role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound's inhibition of MMP-1, -2, and -9, among others, directly counteracts these processes.[3][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. academic.oup.com [academic.oup.com]

Marimastat: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marimastat (BB-2516) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[1][2] Initially developed as an anti-cancer agent, its clinical development was hampered by dose-limiting musculoskeletal toxicity.[3][4][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for assessing its inhibitory activity and a visualization of its impact on cellular signaling pathways are also presented to support further research and development efforts in oncology and other potential therapeutic areas.

Chemical Structure and Identification

This compound is a synthetic, peptidomimetic hydroxamate that acts as a reversible inhibitor of MMPs.[1] Its chemical structure is designed to mimic the collagen substrate of MMPs, with the hydroxamate group chelating the catalytic zinc ion in the active site of the enzyme.[7][8]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R)-N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)-butanediamide |

| SMILES | CC(C)C--INVALID-LINK--NO)O">C@HC(=O)N--INVALID-LINK--C(C)(C)C |

| InChI Key | OCSMOTCMPXTDND-OUAUKWLOSA-N |

| CAS Number | 154039-60-8 |

| Molecular Formula | C15H29N3O5 |

| Molecular Weight | 331.41 g/mol |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is an orally bioavailable compound.[1][7][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 148 °C | --INVALID-LINK-- |

| Solubility | DMSO: ≥80.1 mg/mLEthanol: ≥20.43 mg/mLWater: ≥2.8 mg/mL (with gentle warming and sonication) | --INVALID-LINK-- |

| LogP | -0.16 | --INVALID-LINK-- |

| pKa (Predicted) | Acidic: 9.34Basic: 1.25 | DrugBank |

Pharmacological Properties

This compound is a potent inhibitor of a wide range of MMPs. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).

Table 3: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 5 |

| MMP-2 (Gelatinase-A) | 6 |

| MMP-3 (Stromelysin-1) | 230 |

| MMP-7 (Matrilysin) | 13 - 16 |

| MMP-8 (Collagenase-2) | 0.14 |

| MMP-9 (Gelatinase-B) | 3 |

| MMP-12 (Metalloelastase) | 5 |

| MMP-13 (Collagenase-3) | 0.7 |

| MMP-14 (MT1-MMP) | 9 |

| MMP-15 (MT2-MMP) | 1.01 |

| MMP-16 (MT3-MMP) | 0.5 |

| MMP-24 (MT5-MMP) | 0.8 |

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Pharmacokinetics

In human clinical trials, this compound was shown to be orally bioavailable, with peak plasma concentrations reached within 1.5 to 3 hours after administration.[1][7] The plasma elimination half-life was estimated to be approximately 4 to 5 hours.[9]

Experimental Protocols

Determination of MMP Inhibition (IC50) using a Fluorogenic Substrate Assay

This protocol outlines a general method for determining the IC50 of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme. b. Add 25 µL of the corresponding this compound dilution or Assay Buffer (for control wells). c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add 25 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for the example substrate). Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the IC50 of this compound against MMPs.

Signaling Pathway Interactions

This compound's inhibitory effects extend beyond direct MMP inhibition and can influence cellular signaling pathways. One notable interaction is with the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and survival.

Inhibition of the Notch Signaling Pathway

This compound inhibits ADAM17 (also known as TACE), a key enzyme responsible for the S2 cleavage of the Notch receptor. This inhibition prevents the subsequent proteolytic cleavage by γ-secretase and the release of the Notch intracellular domain (NICD). The reduction in NICD levels leads to decreased translocation to the nucleus and reduced transcription of Notch target genes, such as HES1, which are involved in cell proliferation and differentiation.

Caption: this compound inhibits ADAM17, leading to downregulation of Notch signaling.

Clinical Development and Future Perspectives

Clinical trials of this compound in various cancers showed limited efficacy and were often associated with a dose-limiting side effect of musculoskeletal pain and inflammation.[3][4][5][6] This has been a common challenge for broad-spectrum MMP inhibitors. Despite these setbacks, the potent and well-characterized activity of this compound makes it a valuable research tool for studying the roles of MMPs in both physiological and pathological processes. Future research may focus on more targeted delivery of this compound to tumor tissues to enhance efficacy and reduce systemic side effects, or its application in non-oncological diseases where MMPs are implicated, such as arthritis and cardiovascular diseases.

Conclusion

This compound remains a cornerstone compound for understanding the biological functions of matrix metalloproteinases. This technical guide provides comprehensive data on its chemical and pharmacological properties, along with methodologies for its study. While its clinical utility as a broad-spectrum anti-cancer agent has been limited, the detailed knowledge of its structure-activity relationship and its interactions with cellular signaling pathways continues to inform the development of more selective and effective MMP inhibitors for a range of therapeutic applications.

References

- 1. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomised double blind placebo control study of adjuvant treatment with the metalloproteinase inhibitor, this compound in patients with inoperable colorectal hepatic metastases: significant survival advantage in patients with musculoskeletal side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. apexbt.com [apexbt.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Marimastat's Inhibition of Angiogenesis and Metastasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Marimastat (BB-2516) is a pioneering, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] As a member of the hydroxamate class of inhibitors, its primary mechanism involves chelating the essential zinc ion within the active site of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).[2] This action is central to its ability to inhibit two critical processes in cancer progression: angiogenesis and metastasis. By blocking the enzymatic activity of MMPs, particularly collagenases and gelatinases, this compound impedes the breakdown of tissue barriers, which is a prerequisite for both the formation of new blood vessels to feed a tumor and the invasion of cancer cells into surrounding tissues and the vasculature.[3][4] While promising in extensive preclinical models, its clinical efficacy has been limited, sparking further research into the nuanced roles of specific MMPs and the tumor microenvironment.[5][6] This guide provides a detailed examination of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: MMP Inhibition

This compound is a synthetic, peptidomimetic compound designed to mimic the structure of collagen at the MMP cleavage site.[2][7] Its hydroxamic acid functional group (-C(=O)NHOH) acts as a potent zinc-binding group (ZBG).[2][8]

The core mechanism involves:

-

Competitive Binding: this compound reversibly binds to the active site of various MMPs.[2]

-

Zinc Chelation: The hydroxamate moiety forms a stable, bidentate complex with the Zn²⁺ ion located at the catalytic center of the enzyme.[8]

-

Enzymatic Inactivation: This binding action blocks the access of natural substrates, such as collagen and other ECM proteins, to the active site, thereby inhibiting the enzyme's proteolytic activity.[4]

By functioning as a broad-spectrum inhibitor, this compound targets multiple MMP family members involved in cancer progression.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Cancer Drugs Batimastat and this compound to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

Marimastat's Impact on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, plays a significant role in modulating the intricate processes of extracellular matrix (ECM) remodeling. By inhibiting the enzymatic activity of various MMPs, this compound directly influences the degradation of key ECM components, including collagen and elastin. This intervention in ECM turnover has profound implications for tissue homeostasis, fibrosis, and cancer progression. This technical guide provides an in-depth analysis of this compound's effects on ECM remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions as a competitive inhibitor of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of various ECM proteins. The inhibitory activity of this compound against several key MMPs is summarized in the table below.

| Target MMP | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 5 | [1] |

| MMP-2 (Gelatinase-A) | 6 | [1] |

| MMP-7 (Matrilysin) | 13 | [1] |

| MMP-9 (Gelatinase-B) | 3 | [1] |

| MMP-14 (MT1-MMP) | 9 | [1] |

Effects on Extracellular Matrix Components

This compound's inhibition of MMPs leads to a significant reduction in the breakdown of crucial ECM structural proteins.

Collagen

-

Inhibition of Collagen Degradation: By targeting collagenases such as MMP-1, this compound prevents the cleavage of fibrillar collagens (types I and III), which are essential for the tensile strength of connective tissues.

-

Modulation of Collagen Synthesis: While the primary effect is on degradation, this compound can indirectly influence collagen synthesis. In a study on fibroblast-mediated collagen lattice contraction, a model for wound healing and fibrosis, the broad-spectrum MMP inhibitor ilomastat, with a similar mechanism to this compound, was found to significantly inhibit the production of type I collagen in a dose-dependent manner[2].

-

Fibroblast-Mediated Collagen Lattice Contraction: this compound has been shown to inhibit fibroblast-mediated collagen lattice contraction, a process dependent on MMP activity[3]. This suggests a role for this compound in modulating tissue contraction during wound healing and in pathological fibrotic conditions.

Elastin

In a model of aneurysm disease using porcine aortic segments, this compound demonstrated a significant protective effect on elastin fibers. Treatment with this compound at a concentration of 10⁻⁵ mol/L resulted in a significant preservation of elastin content[4].

| Treatment | Elastin Preservation | p-value | Reference |

| This compound (10⁻⁵ mol/L) | Significant | p = 0.007 | [4] |

| This compound (10⁻⁶ mol/L) | Observed, not statistically significant | - | [4] |

Other ECM Components

While direct quantitative data on this compound's effect on other ECM components like fibronectin and laminin is limited, its broad-spectrum MMP inhibition suggests a potential role in preserving the integrity of the basement membrane and other matrix structures where these proteins are abundant.

Regulation of the MMP/TIMP Balance

The remodeling of the ECM is tightly regulated by the balance between MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). Research suggests that this compound's effects on cellular processes may be mediated, in part, through its influence on this balance. One study demonstrated that the pro-neurogenic action of this compound was dependent on TIMP-2, highlighting a complex interplay between synthetic MMP inhibitors and endogenous regulatory systems[5][6]. Further investigation is required to fully elucidate the quantitative effects of this compound on the expression and activity of different TIMPs in various cell types.

Signaling Pathways Modulated by this compound

This compound's influence on ECM remodeling is intrinsically linked to its modulation of key signaling pathways that regulate gene expression related to matrix components and MMPs.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a central regulator of fibrosis and ECM production. TGF-β stimulation of fibroblasts leads to the phosphorylation of Smad2 and Smad3 (Smad2/3), which then translocate to the nucleus to activate the transcription of genes encoding ECM proteins like collagen. While direct evidence of this compound's effect on Smad2/3 phosphorylation is still emerging, the known interplay between MMPs and TGF-β activation suggests an indirect regulatory role. MMPs can activate latent TGF-β, thus creating a feedback loop that promotes fibrosis. By inhibiting MMPs, this compound may disrupt this cycle.

Experimental Protocols

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Protocol Steps:

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound. Centrifuge to remove cellular debris.

-

Electrophoresis: Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin. Run the gel at a constant voltage.

-

Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, typically overnight at 37°C.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

Fibroblast-Populated Collagen Lattice (FPCL) Assay

This assay measures the ability of fibroblasts to contract a collagen matrix, a key process in wound healing and fibrosis.

Protocol Steps:

-

Cell and Matrix Preparation: Prepare a suspension of fibroblasts and mix with a neutralized solution of type I collagen on ice.

-

Polymerization: Dispense the cell-collagen mixture into culture wells and incubate at 37°C to allow the collagen to polymerize into a lattice.

-

Lattice Release and Treatment: Gently detach the lattices from the sides of the wells. Add culture medium containing different concentrations of this compound or a vehicle control.

-

Measurement and Analysis: At regular intervals, capture images of the lattices and measure their diameter. Calculate the percentage of contraction relative to the initial area.

Quantification of Total Collagen (Hydroxyproline Assay)

This colorimetric assay quantifies the total amount of collagen in a sample by measuring the concentration of hydroxyproline, an amino acid abundant in collagen.

Protocol Steps:

-

Hydrolysis: Hydrolyze the samples (e.g., cell lysates, tissue homogenates) in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

-

Neutralization and Oxidation: Neutralize the hydrolysates and then oxidize the hydroxyproline using an oxidizing agent like Chloramine-T.

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.

-

Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically around 550-570 nm) using a spectrophotometer.

-

Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen (approximately 13.5%).

Conclusion and Future Directions

This compound demonstrates a clear and potent inhibitory effect on MMPs, leading to a significant reduction in the degradation of key ECM components, particularly collagen and elastin. Its ability to modulate fibroblast-mediated collagen contraction highlights its potential as a therapeutic agent in conditions characterized by excessive ECM remodeling, such as fibrosis and cancer.

Future research should focus on several key areas:

-

Direct evidence of this compound's effect on the TGF-β/Smad signaling pathway in fibroblasts.

-

Quantitative analysis of this compound's impact on the synthesis of specific collagen types (I and III) and other ECM proteins like fibronectin and laminin.

-

A more detailed understanding of how this compound influences the expression and activity of TIMPs to fully comprehend its role in the MMP/TIMP balance.

A deeper understanding of these aspects will further elucidate the therapeutic potential of this compound and other MMP inhibitors in a range of diseases driven by aberrant ECM remodeling.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. In vitro biosynthesis of type I and III collagens by human dermal fibroblasts from donors of increasing age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase inhibition modulates fibroblast-mediated matrix contraction and collagen production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Marimastat In Vitro MMP Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro inhibition assay for Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It includes quantitative data on this compound's inhibitory activity, a step-by-step experimental protocol, and diagrams to illustrate the experimental workflow and the mechanism of inhibition.

Introduction

This compound (BB-2516) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological processes, including cancer metastasis, angiogenesis, and arthritis.[3] this compound, a hydroxamate-based inhibitor, mimics the collagen structure and chelates the zinc ion within the MMP active site, thereby reversibly inhibiting their enzymatic activity.[2][4] This document outlines a standard fluorogenic substrate-based assay to determine the inhibitory potency of this compound against various MMPs.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against a range of MMPs.

| MMP Subtype | IC50 (nM) | Reference(s) |

| MMP-1 (Interstitial Collagenase) | 5 | [1][2] |

| MMP-2 (Gelatinase A) | 6 | [1][2][5] |

| MMP-3 (Stromelysin-1) | 230 | [5] |

| MMP-7 (Matrilysin) | 13, 16 | [1][2][5] |

| MMP-9 (Gelatinase B) | 3 | [1][2] |

| MMP-12 (Metalloelastase) | 5 | [5] |

| MMP-14 (MT1-MMP) | 9 | [1] |

Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound on a specific MMP. The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage and thus the fluorescence signal.

Materials:

-

Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 320/405 nm)[6]

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

-

Add 10 µL of the diluted this compound solutions to the appropriate wells (inhibitor wells).

-

Add 10 µL of Assay Buffer containing the same percentage of DMSO as the this compound solutions to the control wells (enzyme activity without inhibitor).

-

Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).

-

-

Enzyme Addition: Add 20 µL of the diluted active MMP enzyme to the inhibitor and control wells. Do not add enzyme to the blank wells.

-

Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15-30 minutes to allow for the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from all other wells.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Visualizations

Caption: Mechanism of this compound inhibition of MMP activity.

Caption: Workflow for the in vitro MMP inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, Matrix metalloprotease (MMP) inhibitor (CAS 154039-60-8) | Abcam [abcam.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]

Determining the Effective Working Concentration of Marimastat for In Vitro Cell Culture Applications

Application Note and Protocols

For Research Use Only.

Introduction

Marimastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] By mimicking the collagen structure, this compound binds to the active zinc site of MMPs, thereby inhibiting their enzymatic activity.[2][4] Its inhibitory action prevents the breakdown of the basement membrane, a critical step in angiogenesis, tumor invasion, and metastasis.[1][3] this compound has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, with IC50 values in the nanomolar range.[3][5][6] Given its role in modulating key cellular processes, determining the optimal working concentration of this compound is essential for achieving reliable and reproducible results in cell culture experiments.

This document provides researchers, scientists, and drug development professionals with detailed protocols and guidelines for establishing the effective working concentration of this compound for various cell-based assays.

Mechanism of Action

This compound functions as an anti-metastatic and anti-angiogenic agent by preventing malignant cells from breaching the basement membranes.[1] It is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of MMPs.[2] The inhibition of MMPs by this compound can impact downstream signaling pathways that are regulated by MMP-mediated cleavage of cell surface receptors and ligands. For instance, MMP-9 activity has been linked to the activation of pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, proliferation, and migration.[4]

Caption: this compound's mechanism of action and its impact on cellular processes.

Determining the Optimal Working Concentration: An Experimental Workflow

The effective concentration of this compound can vary significantly depending on the cell type, the specific assay being performed, and the experimental conditions. A systematic approach is recommended to determine the optimal concentration for your research.

Caption: Workflow for determining the optimal working concentration of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various MMPs and its effective concentrations in different cell lines and assays.

Table 1: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 5[3][5] |

| MMP-2 (Gelatinase-A) | 6[3][5] |

| MMP-7 (Matrilysin) | 13[3][5] |

| MMP-9 (Gelatinase-B) | 3[3][5] |

| MMP-14 (MT1-MMP) | 9[3][5] |

Table 2: Reported Working Concentrations and IC50 Values of this compound in Cell Culture

| Cell Line | Assay Type | Concentration / IC50 | Reference |

| Human Glioma (U251, GaMG) | Invasion (Boyden Chamber) | 0.3 µM (effective reduction) | [7] |

| Human Glioma (U251, GaMG) | Invasion (3D Spheroid Culture) | 10 µM (required for reduction) | [6][7] |

| Human Glioma (U251, GaMG) | Proliferation | 10 µM (54% reduction) | [6][8] |

| Human Glioma (U251, GaMG) | Proliferation | 50 µM (complete inhibition) | [6][8] |

| HT1080 Fibrosarcoma | MMP-2 Inhibition | 0.00085 µM (IC50) | [6] |

| THP-1 (Monocytic) | TNF-α Release | 2.1 µM (IC50) | [6] |

| HT-1080 | Cell Invasion | 10-30 µM | [9] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO up to 100 mM.[5]

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[6]

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is essential for determining the cytotoxic effects of this compound on your specific cell line and identifying the non-toxic concentration range for subsequent functional assays.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition:

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Invasion Assay (Boyden Chamber/Transwell)

This assay evaluates the effect of this compound on the invasive potential of cells.

Materials:

-

Boyden chambers or Transwell inserts (typically with 8 µm pores)

-

Extracellular matrix (ECM) gel (e.g., Matrigel®)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Coating Inserts: Thaw the ECM gel on ice and dilute it with cold, serum-free medium. Add the diluted ECM solution to the upper chamber of the inserts and incubate at 37°C for at least 2 hours to allow for gelation.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration.

-

Assay Setup:

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the plate.

-

Add the cell suspension to the upper chamber of the ECM-coated inserts.

-

Add different concentrations of this compound (in the non-toxic range determined from the viability assay) to both the upper and lower chambers.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 12-48 hours, depending on the cell type).

-

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the ECM gel from the top surface of the membrane.[12]

-

Fixing and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.

-

Cell Counting: Wash the inserts with water to remove excess stain. Allow the membrane to dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Data Analysis: Quantify the number of invaded cells per field and compare the results from this compound-treated groups to the control group.

Protocol 3: Gelatin Zymography

This technique is used to assess the inhibitory effect of this compound on the activity of gelatinases, primarily MMP-2 and MMP-9.

Materials:

-

Conditioned cell culture medium (from cells treated with or without this compound)

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 0.1% gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned medium from cell cultures treated with various concentrations of this compound. Centrifuge the medium to remove cell debris. Determine the protein concentration of each sample.

-

Electrophoresis: Mix the conditioned medium with non-reducing sample buffer (do not boil the samples). Load equal amounts of protein into the wells of a polyacrylamide gel containing gelatin. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

-

Enzyme Activity: Incubate the gel in developing buffer at 37°C for 24-48 hours. This allows the gelatinases to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour. Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

Analysis: The intensity of the clear bands corresponds to the level of MMP activity. Compare the band intensities in the lanes from this compound-treated samples to the control lane to assess the inhibitory effect of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell culture experiments. By systematically evaluating cytotoxicity and then assessing functional and enzymatic effects, researchers can confidently select a concentration that is both effective and non-toxic, leading to more accurate and reproducible results in the study of MMP inhibition.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Marimastat Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Marimastat stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and is a valuable tool in cancer research and drug development for studying processes such as angiogenesis, cell migration, and metastasis.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 331.41 g/mol | [1][2] |

| Formula | C₁₅H₂₉N₃O₅ | [1][2] |

| Appearance | White to off-white solid powder | [3] |

| Solubility in DMSO | Up to 100 mM (approximately 33.14 mg/mL) | [1][4] |

| Storage (Solid) | -20°C for up to 3 years | [1][5] |

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 331.41 g/mol = 0.033141 g = 33.141 mg

-

-

-

Weigh this compound:

-

Carefully weigh out 33.14 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder. It is recommended to use freshly opened DMSO as it can be hygroscopic, which may affect solubility.[1]

-

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

Note on Sterility for Cell Culture: For cell-based assays, it is crucial to maintain sterility. While DMSO is generally considered to be self-sterilizing, all handling steps should be performed in a sterile environment (e.g., a laminar flow hood) using sterile materials. Filtration of the final DMSO stock solution is generally not recommended as the compound may bind to the filter membrane.

This compound's Mechanism of Action: Inhibition of MMP Signaling

This compound is a broad-spectrum inhibitor of several matrix metalloproteinases, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[7][8] These enzymes are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound prevents the breakdown of the ECM, which is a key process in tumor invasion, metastasis, and angiogenesis.[5] The inhibition of MMPs by this compound has also been shown to down-regulate the Notch signaling pathway.[9]

Experimental Protocols

The prepared this compound stock solution can be used in a variety of in vitro and in vivo experiments. Below are example protocols for a cell migration assay and gelatin zymography.

Cell Migration Assay (Boyden Chamber Assay)

This protocol provides a general workflow for assessing the effect of this compound on cancer cell migration using a Boyden chamber or Transwell insert.

Workflow:

Detailed Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

-

Assay Setup:

-

Rehydrate the Boyden chamber inserts according to the manufacturer's instructions.

-

Add a chemoattractant (e.g., medium containing 10% FBS) to the lower wells of the plate.

-

Harvest the serum-starved cells and resuspend them in a serum-free medium at the desired concentration.

-

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the 100 mM DMSO stock solution in a serum-free medium. Ensure the final DMSO concentration in the cell suspension is low (ideally ≤ 0.1%) to avoid solvent toxicity.[2]

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Add the this compound working solutions or the vehicle control to the cell suspension.

-

-

Cell Seeding: Seed the cell suspension containing this compound or vehicle into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell line (typically 12-48 hours).

-

Analysis:

-

After incubation, carefully remove the inserts from the plate.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

-

Wash the inserts and allow them to air dry.

-

Image the stained cells using a microscope and quantify the number of migrated cells per field of view.

-

Gelatin Zymography

Gelatin zymography is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in biological samples. This compound can be used as an inhibitor to confirm the identity of the gelatinolytic bands.

Protocol:

-

Sample Preparation:

-

Collect cell culture supernatants or prepare tissue lysates.

-

Determine the protein concentration of the samples.

-

-

Gel Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Mix your samples with a non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gel and run the electrophoresis at 4°C.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) overnight at 37°C. To test the inhibitory effect of this compound, a parallel gel can be incubated in a developing buffer containing this compound at a desired concentration.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands will be reduced or absent in the gel incubated with this compound.

-

Safety Precautions

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Work in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MMP | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - CAS 154039-60-8 - Calbiochem | 444289 [merckmillipore.com]

- 7. scispace.com [scispace.com]

- 8. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Oral Administration of Marimastat in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marimastat (BB-2516) is a broad-spectrum, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3][4] In cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.[3][4] this compound mimics the peptide structure of natural MMP substrates, binding to the active site of MMPs and thereby inhibiting their activity.[5][6] These application notes provide detailed protocols for the oral administration of this compound in various murine cancer models, along with a summary of reported quantitative data and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy of orally administered this compound in different murine cancer models.

| Cancer Model | Mouse Strain | Treatment Protocol | Outcome Measures | Results | Reference |

| Gastric Cancer (MGLVA1 Xenograft) | Nude Mice | This compound (dose not specified) | Tumor growth rate, Median survival | 48% reduction in tumor growth rate; Increased median survival from 19 to 30 days | [7][8] |

| Gastric Cancer (TMK-1 Xenograft) | Nude Mice | This compound (18 mg/kg/day) | Growth of peritoneal dissemination nodules | Successful inhibition of the growth of peritoneal dissemination nodules | [9][10] |

| Head and Neck Squamous Cell Carcinoma (SCC-1 Xenograft) | Nude Mice | This compound (8.7 mg/kg/day via subcutaneous osmotic pump) + Cisplatin + Radiation | Tumor doubling time | Statistically significant delay in tumor growth compared to chemoradiation alone | [11] |

| Oral Squamous Cell Carcinoma (OSC-19 Xenograft) | Nude Mice | This compound (150 mg/kg/day via osmotic pump) | Cervical lymph node metastasis, MMP-2 activation, Survival | Significant suppression of cervical lymph node metastasis and MMP-2 activation; Significantly better survival | [12] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Murine Xenograft Model

This protocol is a general guideline and may require optimization for specific cancer models and research objectives.

1. Materials:

-

This compound powder

-

Vehicle for oral administration (see below for options)

-

Sterile water

-

Appropriate gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal balance

-

Murine cancer model (e.g., nude mice with subcutaneous xenografts)

2. Vehicle Preparation:

-

Option A: DMSO/PEG300/Tween-80/Saline Formulation: [13]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/ml).

-

To prepare the final formulation, mix 10% DMSO stock solution, 40% PEG300, 5% Tween-80, and 45% saline.

-

Ensure the final solution is clear and homogenous. Prepare fresh daily.

-

-

Option B: DMSO/Corn Oil Formulation: [13]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/ml).

-

Mix 10% DMSO stock solution with 90% corn oil.

-

Ensure the final solution is clear and homogenous. Prepare fresh daily.

-

3. Dosing and Administration:

-

Weigh each mouse to determine the correct volume of the this compound solution to administer. The typical dosage ranges from 10 to 150 mg/kg/day, which should be optimized for the specific cancer model.[12][14]

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the prepared this compound solution.

-

Monitor the animal for any signs of distress after administration.

-

Administer the treatment daily or as determined by the experimental design for the duration of the study.

4. Assessment of Efficacy:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

For metastasis studies, collect relevant organs (e.g., lungs, liver, lymph nodes) and analyze for metastatic lesions.

Protocol 2: Administration of this compound via Osmotic Pump

For continuous administration, an osmotic pump can be utilized.

1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)[11]

-

Alzet osmotic pumps

-

Surgical tools for implantation

-

Anesthesia

2. Pump Preparation and Implantation:

-

Dissolve this compound in DMSO to the desired concentration to achieve the target daily dose (e.g., 8.7 mg/kg/day or 150 mg/kg/day).[11][12]

-

Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.

-

Anesthetize the mouse.

-

Surgically implant the osmotic pump subcutaneously in the flank of the mouse.

-

Suture the incision and monitor the animal for post-operative recovery.

3. Post-Implantation Monitoring and Efficacy Assessment:

-

Follow the same procedures for monitoring tumor growth, body weight, and metastasis as described in Protocol 1.

Visualizations

Signaling Pathway

Caption: this compound inhibits active MMPs, preventing ECM degradation and growth factor release.

Experimental Workflow

Caption: Workflow for evaluating this compound efficacy in a murine cancer model.

References

- 1. Facebook [cancer.gov]

- 2. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of tumour growth by this compound in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of tumour growth by this compound in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase inhibitor, this compound, decreases peritoneal spread of gastric carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Matrix Metalloproteinase Inhibitor, this compound, Decreases Peritoneal Spread of Gastric Carcinoma in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy of this compound and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]